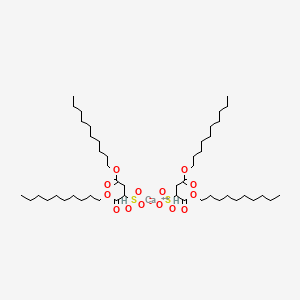
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt is a chemical compound that belongs to the class of sulfonated esters. This compound is characterized by the presence of a butanedioic acid backbone with sulfonic acid groups and didecyl ester substitutions, coordinated with calcium ions. It is known for its surfactant properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt typically involves the esterification of butanedioic acid with didecyl alcohol in the presence of a sulfonating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired ester. The resulting ester is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the use of high-purity reagents and catalysts to achieve high yields and purity of the final product. The reaction mixture is continuously monitored and adjusted to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Alcohols.
Substitution: Substituted esters with various functional groups.
科学的研究の応用
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants for various industrial processes.
作用機序
The mechanism of action of butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt is primarily based on its surfactant properties. The compound has both hydrophilic (sulfonic acid groups) and hydrophobic (didecyl ester groups) regions, allowing it to interact with both water and non-polar substances. This amphiphilic nature enables the formation of micelles, which can solubilize non-polar substances in aqueous solutions. The calcium ions play a role in stabilizing the structure and enhancing the compound’s surfactant properties.
類似化合物との比較
Similar Compounds
- Butanedioic acid, sulfo-, 1,4-diisodecyl ester, ammonium salt
- Butanedioic acid, sulfo-, 1,4-dibutyl ester, sodium salt
- Butanedioic acid, sulfo-, 1-dodecyl ester, disodium salt
Uniqueness
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt is unique due to its specific ester and calcium salt composition, which imparts distinct surfactant properties and stability compared to other similar compounds. The presence of calcium ions enhances its ability to form stable micelles and interact with various substances, making it particularly useful in applications requiring high stability and efficiency.
特性
CAS番号 |
16659-50-0 |
|---|---|
分子式 |
C48H90CaO14S2 |
分子量 |
995.4 g/mol |
IUPAC名 |
calcium;1,4-didecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/2C24H46O7S.Ca/c2*1-3-5-7-9-11-13-15-17-19-30-23(25)21-22(32(27,28)29)24(26)31-20-18-16-14-12-10-8-6-4-2;/h2*22H,3-21H2,1-2H3,(H,27,28,29);/q;;+2/p-2 |
InChIキー |
ULHRXIGKWVVDKR-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


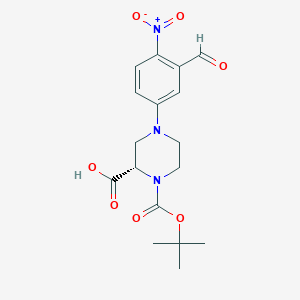
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)

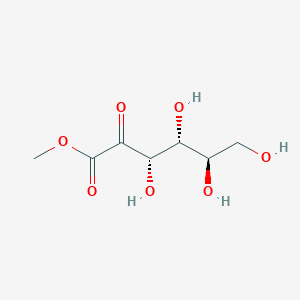

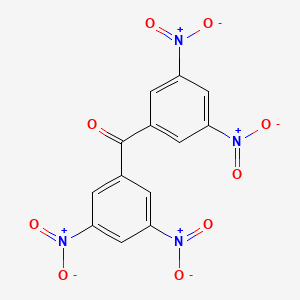
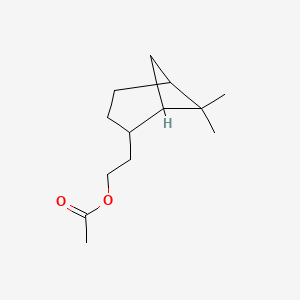
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
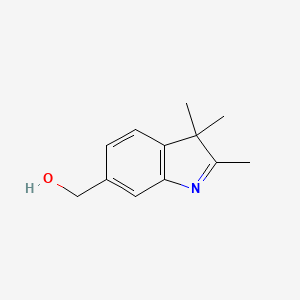
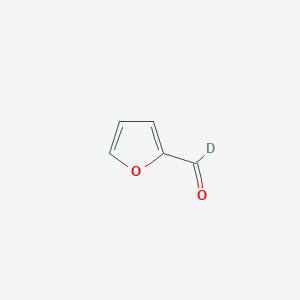
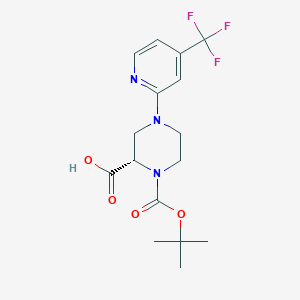
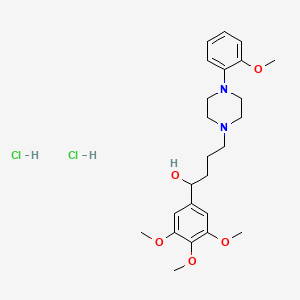
![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
